molecular formula C14H12N4O B8661093 2-(4-Aminophenyl)-1H-benzo[d]imidazole-4-carboxamide

2-(4-Aminophenyl)-1H-benzo[d]imidazole-4-carboxamide

Cat. No. B8661093
M. Wt: 252.27 g/mol
InChI Key: CORDOWZJZKLEHO-UHFFFAOYSA-N
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Patent
US06310082B1

Procedure details

Following standard procedure C, the acetate salt of methyl 2-(4′-aminophenyl)-1-H-benzimidazole-4-carboxylate (113 mg, 0.346 mmol) was treated with liquid ammonia under pressure for 24 hours. The pure title compound was isolated with column chromatography of the crude material using dichloromethane/methanol 90:10 (21.4 mg, 25%) mp 237-240° C.; δH 5.90 (2H, s, NH2), 6.79-6.83 (2H, d, J=8.3), 7.31-7.39 (1H, t), 7.71-7.75 (1H, d), 7.84 (1H, s, NH), 7.88-7.92 (1H, d), 8.00-8.04 (2H, d, J=8.3), 9.5-9.6 (1H, br s, NH), 13.0 (1H, br s, NH).
[Compound]
Name
acetate salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
methyl 2-(4′-aminophenyl)-1-H-benzimidazole-4-carboxylate
Quantity
113 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[NH:12][C:11]3[CH:13]=[CH:14][CH:15]=[C:16]([C:17]([O:19]C)=O)[C:10]=3[N:9]=2)=[CH:4][CH:3]=1.[NH3:21]>>[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[NH:12][C:11]3[CH:13]=[CH:14][CH:15]=[C:16]([C:17]([NH2:21])=[O:19])[C:10]=3[N:9]=2)=[CH:4][CH:3]=1

Inputs

Step One
Name
acetate salt
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
methyl 2-(4′-aminophenyl)-1-H-benzimidazole-4-carboxylate
Quantity
113 mg
Type
reactant
Smiles
NC1=CC=C(C=C1)C1=NC2=C(N1)C=CC=C2C(=O)OC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NC1=CC=C(C=C1)C1=NC2=C(N1)C=CC=C2C(=O)N
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.